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molecular formula C6H4BrNS B8788651 4-Bromo-3-methylthiophene-2-carbonitrile CAS No. 266338-06-1

4-Bromo-3-methylthiophene-2-carbonitrile

Cat. No. B8788651
M. Wt: 202.07 g/mol
InChI Key: MVIGORNHBUACNU-UHFFFAOYSA-N
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Patent
US06265424B1

Procedure details

A mixture of 0.400 g (1.42 mmol) of 4,5-dibromo-3-methyl-2-thiophenecarbonitrile, 0.186 g (2.85 mmol) of zinc dust, 4 mL of acetic acid and 1 mL of water was heated at 100-105° C. for 45 minutes. After cooling, the solvents were removed under reduced pressure and the residue was dissolved in 10 mL of ether and washed with water (2×5 mL) and dilute, aqueous sodium carbonate solution (1×5 mL). After drying (sodium sulfate), the ether was removed on the rotovap to afford 0.276 g (96%) of an off-white solid: mp 54-58° C.; 1H NMR (CDCl3) 7.47 (s, 1H, ring-H) and 2.42 (s, 3H, CH3); GC-MS (EI) 201/203 (M+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.186 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([C:8]#[N:9])[S:5][C:6]=1Br.C(O)(=O)C>[Zn].O>[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([C:8]#[N:9])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C(=C(SC1Br)C#N)C
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.186 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 mL of ether
WASH
Type
WASH
Details
washed with water (2×5 mL)
ADDITION
Type
ADDITION
Details
dilute
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the ether was removed on the rotovap

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.276 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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